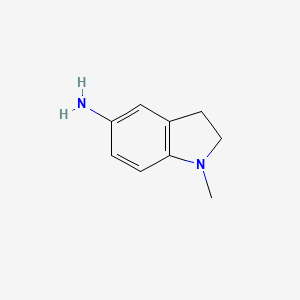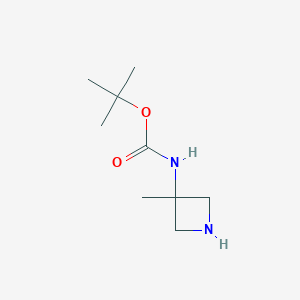
3-(Boc-Amino)-3-methylazetidine
Overview
Description
3-(Boc-Amino)-3-methylazetidine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylazetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
Boc-protected amines are commonly used in organic synthesis, particularly in peptide chemistry . They are often involved in reactions with various reagents and catalysts .
Mode of Action
The Boc group in 3-(Boc-Amino)-3-methylazetidine serves as a protective group for the amine function. It is stable towards most nucleophiles and bases . The Boc group can be introduced and removed under a variety of conditions . In the presence of a catalyst, Boc-protected amines can undergo chemoselective mono-N-Boc protection .
Biochemical Pathways
Boc-protected amines are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it may influence the compound’s bioavailability .
Result of Action
The use of boc-protected amines in reactions can lead to the formation of new carbon–carbon bonds . Furthermore, the Boc group can be removed under various conditions, leading to the exposure of the amine function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc protection of amines can be conducted under either aqueous or anhydrous conditions . The reaction conditions, including the presence of a base and the anhydride Boc2O, can affect the reaction’s efficiency . Furthermore, the reaction can be influenced by the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-Amino)-3-methylazetidine typically involves the protection of the amino group with a Boc group. One common method is to react 3-amino-3-methylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-Amino)-3-methylazetidine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Carboxylic acids, acid chlorides, isocyanates
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: 3-amino-3-methylazetidine
Substitution: Amides, ureas
Reduction: Alcohols
Scientific Research Applications
3-(Boc-Amino)-3-methylazetidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-Amino)-3-methylazetidine: Features a carbobenzyloxy (Cbz) protected amino group.
3-(Fmoc-Amino)-3-methylazetidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(Boc-Amino)-3-methylazetidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(3-methylazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHSUIWEPMCBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628940 | |
| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018443-01-0 | |
| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



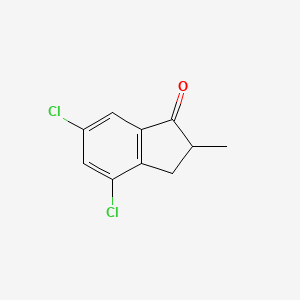
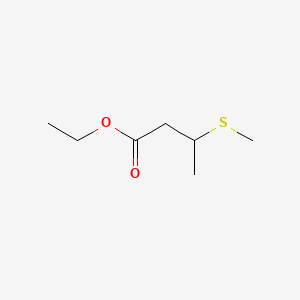
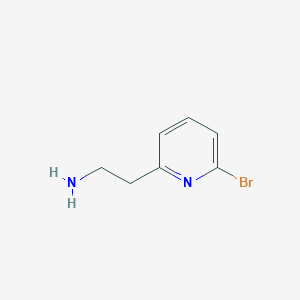

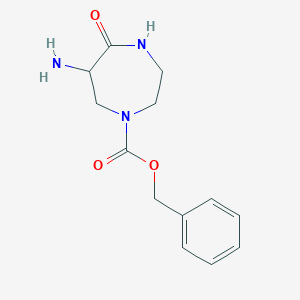
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
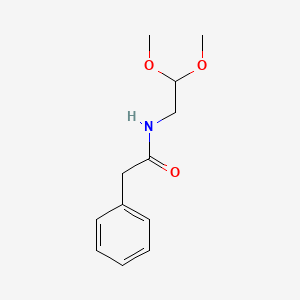


![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)

